Cas no 767319-03-9 (1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene)

1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene structure
767319-03-9 structure
Product Name:1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
CAS No:767319-03-9
MF:C42H26N4
MW:586.68264913559
CID:2128541
PubChem ID:59010503
Update Time:2025-04-21

1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
    • 767319-03-9
    • DB-311503
    • SCHEMBL10032304
    • Inchi: 1S/C42H26N4/c1-3-7-27(8-4-1)35-23-19-31-15-17-33-21-25-37(45-41(33)39(31)43-35)29-11-13-30(14-12-29)38-26-22-34-18-16-32-20-24-36(28-9-5-2-6-10-28)44-40(32)42(34)46-38/h1-26H
    • InChI Key: BBZDASCPWDFDPE-UHFFFAOYSA-N
    • SMILES: N1C(=CC=C2C=CC3=CC=C(C4C=CC=CC=4)N=C3C=12)C1C=CC(=CC=1)C1=CC=C2C=CC3=CC=C(C4C=CC=CC=4)N=C3C2=N1

Computed Properties

  • Exact Mass: 586.21574685Da
  • Monoisotopic Mass: 586.21574685Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 4
  • Complexity: 902
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.6
  • Topological Polar Surface Area: 51.6Ų
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